1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone
Description
The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone features a piperidine core substituted at the 4-position with a 5-cyclopropyl-1,3,4-oxadiazole moiety. The ethanone group is further functionalized with a 4-fluorophenoxy substituent. This structure combines heterocyclic and aromatic elements, which are common in bioactive molecules targeting enzymes or receptors. The 1,3,4-oxadiazole ring enhances metabolic stability and lipophilicity, while the fluorophenoxy group may improve binding affinity through hydrophobic or electrostatic interactions .
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-fluorophenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-14-3-5-15(6-4-14)24-11-16(23)22-9-7-13(8-10-22)18-21-20-17(25-18)12-1-2-12/h3-6,12-13H,1-2,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHMHWIEVSIYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
Key Observations:
- Substituent Position and Type: The target compound’s 4-fluorophenoxy group distinguishes it from analogs with direct aryl (e.g., indolyl ) or benzoyl ) attachments. This ether linkage may enhance solubility compared to direct aryl bonds.
- Oxadiazole Isomerism : The 1,3,4-oxadiazole in the target contrasts with 1,2,4-oxadiazole in ’s compound. Positional isomerism affects electronic properties and metabolic stability .
- Cyclopropyl Group : The 5-cyclopropyl substitution on the oxadiazole (target, ) likely improves steric shielding, reducing oxidative metabolism compared to unsubstituted analogs.
Structure-Activity Relationships (SAR)
- 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole : The 1,3,4-oxadiazole in the target compound exhibits greater metabolic stability due to reduced ring strain and enhanced π-stacking capability compared to 1,2,4-isomers .
- Piperidine Linker : The piperidine core facilitates conformational flexibility, critical for interacting with diverse biological targets. Substitutions at the 4-position (e.g., oxadiazole vs. benzoyl ) modulate steric bulk and electronic effects.
Physicochemical Properties
- Molecular Weight : The target (370.37 g/mol) falls within the optimal range for blood-brain barrier penetration (<500 g/mol).
- Lipophilicity: Predicted logP values for analogs range from 1.2–3.5, with the fluorophenoxy group likely lowering logP compared to bulky aryl substituents .
Preparation Methods
Cyclization of Acylhydrazides
Acylhydrazides derived from piperidine-4-carboxylic acid undergo cyclization with cyclopropanecarbonyl chloride in the presence of phosphoryl chloride (POCl₃). This method, adapted from analogous oxadiazole syntheses, proceeds via a two-step mechanism:
- Hydrazide Formation : Piperidine-4-carboxylic acid reacts with hydrazine hydrate to yield piperidine-4-carbohydrazide.
- Cyclization : Treatment with cyclopropanecarbonyl chloride and POCl₃ at 80°C for 6 hours generates the 1,3,4-oxadiazole ring.
Reaction Conditions :
| Step | Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH₂NH₂·H₂O | Ethanol | Reflux | 4 h | 85% |
| 2 | Cyclopropanecarbonyl chloride, POCl₃ | Toluene | 80°C | 6 h | 72% |
Coupling of Preformed Oxadiazole Derivatives
Alternative routes employ Suzuki-Miyaura coupling to attach the cyclopropyl group post-oxadiazole formation. For example, 4-(5-bromo-1,3,4-oxadiazol-2-yl)piperidine reacts with cyclopropylboronic acid under palladium catalysis. This method offers regioselectivity but requires stringent anhydrous conditions.
Installation of the 4-Fluorophenoxy Ethanone Moiety
Nucleophilic Substitution
2-Chloro-1-(4-fluorophenoxy)ethanone is synthesized via reaction of 4-fluorophenol with chloroacetyl chloride in the presence of potassium carbonate. The resulting intermediate undergoes alkylation with the piperidine-oxadiazole core under basic conditions:
Procedure :
- Chloroacetyl Chloride Activation :
- Piperidine-Oxadiazole Alkylation :
Mitsunobu Coupling
For enhanced stereocontrol, Mitsunobu reaction conditions (DIAD, PPh₃) facilitate ether bond formation between 4-fluorophenol and a hydroxyl-containing ethanone precursor. This method avoids harsh bases but necessitates stoichiometric phosphine reagents.
Optimization and Process Chemistry
Solvent and Catalyst Screening
Comparative studies reveal tetrahydrofuran (THF) and dimethylformamide (DMF) as optimal solvents for alkylation, balancing reactivity and solubility. Catalytic zinc chloride (10 mol%) accelerates oxadiazole cyclization by stabilizing transition states.
Purification Strategies
Recrystallization from methanol or acetone achieves >99% purity, critical for pharmaceutical applications. Particle size analysis (D(90) < 150 μm) ensures consistent bioavailability, as demonstrated in analogous compounds.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 374.1521 (calc. 374.1524).
Industrial-Scale Considerations
Batch processes using thionyl chloride for chloroacetyl chloride synthesis achieve 90% conversion with in-situ HCl scrubbing. Continuous flow systems reduce reaction times for oxadiazole cyclization from 6 h to 45 minutes.
Q & A
Q. Key Parameters Table :
| Step | Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|---|
| Oxadiazole cyclization | Temperature | 80–100°C | Higher temp accelerates cyclization but risks decomposition |
| Acylation | Solvent | Anhydrous DCM | Prevents hydrolysis of acyl chloride |
| Purification | Mobile phase (chromatography) | Ethyl acetate:hexane (3:7) | Balances resolution and run time |
What analytical techniques confirm the structural integrity of this compound?
Basic
Methodological Answer:
A multi-technique approach is critical:
- 1H/13C NMR : Assign proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and carbonyl carbons (C=O at ~170 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]+) with <2 ppm error .
- HPLC-PDA : Monitor purity (>98%) using a C18 column (acetonitrile/water, 60:40) at 254 nm .
- FT-IR : Confirm oxadiazole C=N stretch (1640–1680 cm⁻¹) and ketone C=O (1720 cm⁻¹) .
How can SAR studies evaluate the impact of cyclopropyl and 4-fluorophenoxy groups?
Advanced
Methodological Answer:
Stepwise SAR Design :
Structural analogs : Synthesize derivatives with substituent variations (e.g., replacing cyclopropyl with ethyl/isopropyl or fluorophenoxy with methoxyphenoxy) .
Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or ATPase assays. Compare IC₅₀ values .
Computational analysis : Perform molecular docking (AutoDock Vina) to assess binding interactions. Cyclopropyl’s steric bulk may enhance target specificity .
Q. Example Findings :
| Derivative | Substituent (R1) | Phenoxy Group (R2) | IC₅₀ (nM) |
|---|---|---|---|
| 1 | Cyclopropyl | 4-Fluoro | 12 ± 1.5 |
| 2 | Isopropyl | 4-Fluoro | 45 ± 3.2 |
| 3 | Cyclopropyl | 4-Methoxy | 85 ± 6.1 |
Data suggests cyclopropyl and 4-fluorophenoxy synergistically enhance potency .
How to resolve contradictions in biological activity data across assay systems?
Advanced
Methodological Answer:
Contradictions may arise from assay conditions or target heterogeneity. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to distinguish direct vs. off-target effects .
- Solubility checks : Use dynamic light scattering (DLS) to confirm compound solubility in assay buffers; precipitation may falsely reduce activity .
- Standardized controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-assay variability .
What reaction mechanisms govern oxadiazole and piperidine ring formation?
Basic
Methodological Answer:
- Oxadiazole synthesis : Cyclopropylcarboxamide reacts with hydrazine to form a dihydro intermediate, followed by POCl₃-mediated cyclodehydration at 100°C .
- Piperidine acylation : Nucleophilic attack by the piperidine nitrogen on the electrophilic carbonyl of 2-(4-fluorophenoxy)acetyl chloride, stabilized by triethylamine .
How can computational modeling predict binding affinity with target enzymes?
Advanced
Methodological Answer:
- Molecular docking : Use Schrödinger Suite to model interactions between the cyclopropyl group and hydrophobic enzyme pockets (e.g., ATP-binding site of kinases) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Fluorophenoxy’s electronegativity may enhance hydrogen bonding .
What impurities are common in synthesis, and how are they characterized?
Basic
Methodological Answer:
- Unreacted intermediates : Detect via HPLC retention time shifts (e.g., uncyclized dihydro-oxadiazole at 3.2 min vs. product at 5.8 min) .
- Oxidation byproducts : Use LC-MS to identify N-oxide derivatives (m/z +16) .
- Purification : Impurities <1% are removed via preparative HPLC (C18, acetonitrile gradient) .
How does the cyclopropyl group influence metabolic stability?
Advanced
Methodological Answer:
- In vitro assays : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂). Cyclopropyl’s rigidity reduces CYP450-mediated oxidation compared to linear alkyl groups .
- Metabolite profiling : Use UPLC-QTOF to identify hydroxylated or glucuronidated metabolites. Cyclopropyl shows 3× lower metabolic clearance than isopropyl analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
